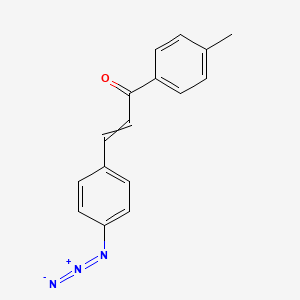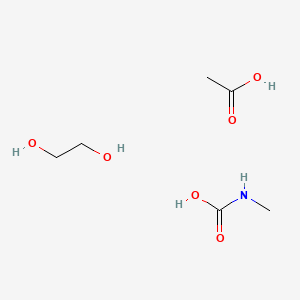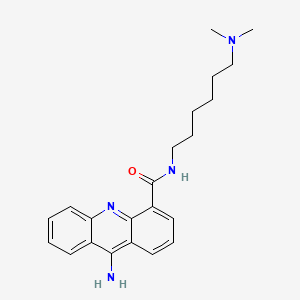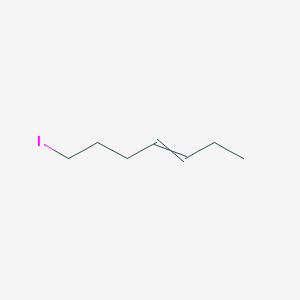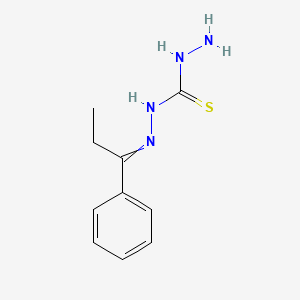
N'-(1-Phenylpropylidene)hydrazinecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide is a chemical compound with a complex structure that includes a phenyl group, a propylidene group, and a hydrazinecarbothiohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide typically involves the reaction of thiocarbohydrazide with isonitrosopropiophenone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction can be represented as follows:
Thiocarbohydrazide+Isonitrosopropiophenone→N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed to fully understand its efficacy and safety.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby altering cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1-Phenylpropylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- 3-(2-Naphthyl)-N’-(1-Phenylpropylidene)-1H-pyrazole-5-carbohydrazide
- Thiocarbohydrazide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
94195-46-7 |
|---|---|
Molekularformel |
C10H14N4S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-amino-3-(1-phenylpropylideneamino)thiourea |
InChI |
InChI=1S/C10H14N4S/c1-2-9(13-14-10(15)12-11)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
XNBNXZDZUUOTSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=S)NN)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)
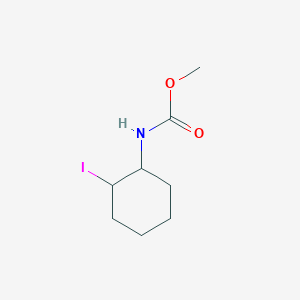
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
